![molecular formula C7H8INO2 B3243063 2-Pyridinemethanol, 6-iodo-5-methoxy- CAS No. 154497-85-5](/img/structure/B3243063.png)
2-Pyridinemethanol, 6-iodo-5-methoxy-
Overview
Description
2-Pyridinemethanol, 6-iodo-5-methoxy- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This molecule is also known as 6-Iodo-5-methoxy-2-pyridylmethanol and has a molecular formula of C8H9INO2.
Mechanism of Action
The mechanism of action of 2-Pyridinemethanol, 6-iodo-5-methoxy- is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes or by interfering with the signaling pathways involved in cell growth and division. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 2-Pyridinemethanol, 6-iodo-5-methoxy- has a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, as well as its anti-inflammatory properties. In addition, studies have suggested that this compound may have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Pyridinemethanol, 6-iodo-5-methoxy- in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-Pyridinemethanol, 6-iodo-5-methoxy-. One area of research is in the development of new drugs based on this compound for the treatment of cancer and other diseases. Another potential direction is in the study of the compound's mechanism of action, in order to better understand how it works and how it can be optimized for use in drug development. Additionally, future research could focus on improving the solubility of this compound in water, in order to make it more accessible for use in lab experiments.
Scientific Research Applications
2-Pyridinemethanol, 6-iodo-5-methoxy- has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Other potential applications include its use as an anti-inflammatory agent, as well as its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
(6-iodo-5-methoxypyridin-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-3,10H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYGESYWHKNBOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CO)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinemethanol, 6-iodo-5-methoxy- |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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